酒石酸钙

描述

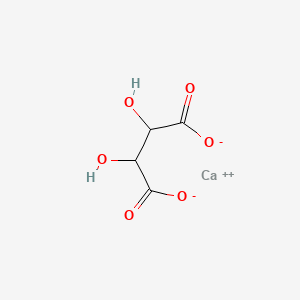

Calcium tartrate, specifically calcium L-tartrate, is a byproduct of the wine industry, prepared from wine fermentation dregs. It is the calcium salt of L-tartaric acid, an acid most commonly found in grapes. This compound is known for its role as a food preservative and acidity regulator, identified by the E number E354 .

科学研究应用

Calcium tartrate has diverse applications in various fields:

Chemistry: Used as a precursor for the synthesis of tartaric acid and its derivatives.

Biology: Studied for its role in plant calcium metabolism.

Medicine: Investigated for its potential use in drug formulations and as a calcium supplement.

Industry: Utilized in the wine industry for tartrate stabilization and as a food preservative

作用机制

Target of Action

Calcium tartrate, the calcium salt of L-tartaric acid, is primarily targeted at cells and tissues where it plays a crucial role in various biological functions . It is involved in the regulation of cellular activities and stress responses .

Mode of Action

Calcium tartrate interacts with its targets through a series of complex biochemical reactions. It is known to increase tolerance to high temperatures by activating a system to protect photosynthetic structures from oxidation . In addition, it has been found to reduce cell membrane permeability and water loss in heat-stressed cells .

Biochemical Pathways

It is known that calcium plays a vital role in signal transduction pathways . It is also involved in cell signaling, muscular contractions, bone health, and signaling cascades .

Pharmacokinetics

It is known that the solubility of calcium tartrate decreases with lower temperature, which results in the formation of crystalline clusters as it precipitates .

Result of Action

The molecular and cellular effects of calcium tartrate’s action are diverse. It plays an essential role in thermal stress, where it increases tolerance to high temperatures by activating a system to protect photosynthetic structures from oxidation . In addition, it reduces cell membrane permeability and water loss in heat-stressed cells .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of calcium tartrate. For instance, the pH of the wine influences the degree of dissociation of tartaric acid and consequently the formation of its calcium salts . Moreover, the gradual rise in the pH of the wine, which is related to the rise in temperature, has been linked to the increasing frequency of tartaric instability manifested as precipitation of calcium tartrate .

准备方法

Synthetic Routes and Reaction Conditions: Calcium tartrate can be synthesized by reacting tartaric acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving tartaric acid in water and then adding calcium hydroxide or calcium chloride to precipitate calcium tartrate .

Industrial Production Methods: Historically, two main methods were used to obtain calcium tartrate: the Scheurer-Kestner acid process and the Scheele-Lowitz neutral process. Currently, the more economical neutral process is the dominant method. This involves the reaction of tartaric acid with calcium carbonate or calcium hydroxide under controlled conditions .

化学反应分析

Types of Reactions: Calcium tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce tartaric acid derivatives.

Reduction: Reduction reactions can convert it back to tartaric acid.

Substitution: Calcium tartrate can participate in substitution reactions where the calcium ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst like tungstic acid.

Reduction: Reducing agents like sodium borohydride.

Substitution: Metal salts like sodium or potassium tartrate.

Major Products:

Oxidation: Produces tartaric acid derivatives.

Reduction: Yields tartaric acid.

Substitution: Forms other metal tartrates.

相似化合物的比较

Potassium tartrate: Another salt of tartaric acid, used similarly in the food industry.

Sodium tartrate: Used in analytical chemistry and as a food additive.

Magnesium tartrate: Studied for its potential health benefits as a magnesium supplement.

Uniqueness: Calcium tartrate is unique due to its specific role in the wine industry and its distinct chemical properties, such as its lower solubility in water compared to other tartrates .

生物活性

Calcium tartrate, a salt derived from tartaric acid, has garnered attention in various biological contexts, particularly concerning its role in human health and its implications in nephrolithiasis (kidney stone formation). This article delves into the biological activity of calcium tartrate, examining its structural properties, physiological effects, and clinical case studies.

Chemical Structure and Properties

Calcium tartrate exists primarily in two forms: calcium tartrate tetrahydrate and anhydrous calcium tartrate. The tetrahydrate form is more commonly studied due to its prevalence in biological systems and its association with urinary stones.

- Molecular Formula :

- Molar Mass : 174.17 g/mol

- Solubility : Approximately 0.53 g/L at 20°C, significantly lower than other tartaric salts like potassium bitartrate (cream of tartar) which has a solubility of 5.7 g/L .

1. Role in Nephrolithiasis

Calcium tartrate has been implicated in the formation of urinary stones. A notable case study reported a 34-year-old male who developed kidney stones composed primarily of calcium tartrate tetrahydrate after consuming large quantities of a dietary supplement high in tartrate . This case highlights the potential for dietary factors to influence stone formation:

- Case Study Summary :

- Patient : 34-year-old male

- Symptoms : Typical nephrolithiasis symptoms

- Diagnosis : CT scan revealed a 2 cm nonobstructing stone identified as calcium tartrate tetrahydrate.

- Dietary Intake : Significant consumption of a vitamin supplement containing high levels of l-carnitine and choline as bitartrate.

This case underscores the need for awareness regarding dietary supplements that may contribute to elevated tartrate levels in the body.

2. Crystallization Behavior

Research has shown that calcium tartrate crystallization can be influenced by various factors including pH, temperature, and the presence of other ions. For instance, higher pH levels favor the formation of tartrate ions, thereby promoting calcium tartrate precipitation .

- Table: Factors Influencing Calcium Tartrate Crystallization

| Factor | Effect on Crystallization |

|---|---|

| pH | Higher pH increases tartrate ion availability |

| Temperature | Lower temperatures slow down crystallization kinetics |

| Ionic Strength | Presence of competing ions (e.g., magnesium) can inhibit crystallization |

3. Toxicological Studies

Toxicological evaluations have indicated that calcium tartrate does not exhibit significant nephrotoxic effects at common exposure levels. Studies conducted on rats showed no adverse effects on renal function or indications of genotoxicity associated with tartaric acid or its salts .

Clinical Implications

The clinical implications of calcium tartrate are particularly relevant in urology and dietary management. Understanding the dietary sources and metabolic pathways involving calcium tartrate can aid in developing preventive strategies for individuals prone to kidney stones.

- Preventive Measures :

- Monitoring dietary intake of supplements high in tartrates.

- Encouraging hydration to dilute urinary concentrations of potential stone-forming substances.

属性

IUPAC Name |

calcium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPESBEIQALOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911837 | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine crystalline powder with a white or off-white colour | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

110720-66-6, 3164-34-9 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。